molecular formula C5H11NO4 B13754580 2-Hydroxyethyl 2-hydroxyethylcarbamate CAS No. 7506-80-1

2-Hydroxyethyl 2-hydroxyethylcarbamate

Cat. No.: B13754580
CAS No.: 7506-80-1
M. Wt: 149.15 g/mol
InChI Key: RUJZRPIQXVTWCD-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-hydroxyethylcarbamate is a chemical compound with the molecular formula C5H11NO4. It is also known as N-(2-Hydroxyethyl)carbamic acid 2-hydroxyethyl ester. This compound is characterized by its colorless to pale yellow liquid form and a distinctive ammonia-like odor. It is soluble in water and various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl 2-hydroxyethylcarbamate is typically synthesized through the esterification of formamide with 2-hydroxyethanol under acidic conditions. The reaction involves heating formamide and 2-hydroxyethanol, resulting in the formation of 2-hydroxyethyl formamide. This intermediate is then reacted with another molecule of 2-hydroxyethanol to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl 2-hydroxyethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various carbamates, carbonates, amines, and substituted carbamates .

Scientific Research Applications

2-Hydroxyethyl 2-hydroxyethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biomolecules.

    Medicine: Research explores its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: It is utilized in the production of resins, adhesives, and surfactants.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-hydroxyethylcarbamate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl and carbamate groups facilitate these interactions, allowing the compound to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to influence enzymatic activities and cellular processes .

Comparison with Similar Compounds

    2-Hydroxyethyl carbamate: Shares similar structural features but lacks the additional hydroxyethyl group.

    Ethyl carbamate: Another related compound with similar reactivity but different physical properties.

    Methyl carbamate: A simpler analog with distinct chemical behavior

Uniqueness: 2-Hydroxyethyl 2-hydroxyethylcarbamate is unique due to its dual hydroxyethyl groups, which enhance its solubility and reactivity compared to other carbamates. This structural feature makes it particularly useful in applications requiring high solubility and specific reactivity patterns .

Properties

CAS No.

7506-80-1

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

2-hydroxyethyl N-(2-hydroxyethyl)carbamate

InChI

InChI=1S/C5H11NO4/c7-2-1-6-5(9)10-4-3-8/h7-8H,1-4H2,(H,6,9)

InChI Key

RUJZRPIQXVTWCD-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(=O)OCCO

Origin of Product

United States

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